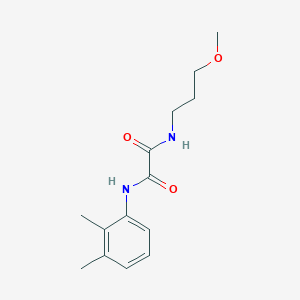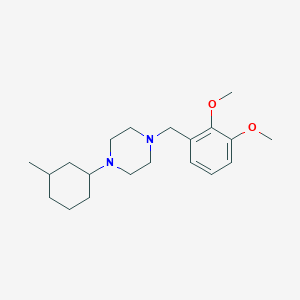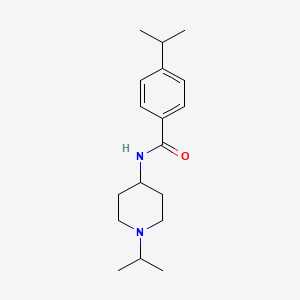![molecular formula C22H19N3O5 B5039723 N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have antioxidant effects and to inhibit the formation of reactive oxygen species. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of various infectious diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide in lab experiments is its specificity for certain enzymes and cell types. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several potential future directions for research on N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide. One area of interest is the development of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide and its potential use in the treatment of various diseases. Finally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide may have potential applications in the development of new diagnostic tools for cancer and other diseases.
合成方法
The synthesis of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide involves a multi-step process that begins with the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride. This reaction produces 4-nitro-N-(4-methoxyphenyl)benzamide, which is then treated with 2-aminobenzoic acid to form N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide.
科学研究应用
N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been studied extensively for its potential use in scientific research. One of the primary applications of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide is in the study of cancer. N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-14-13-15(7-12-20(14)25(28)29)21(26)24-19-6-4-3-5-18(19)22(27)23-16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEGQELURSJZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5039647.png)
![diethyl 5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5039652.png)

![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)


![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)

![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)